

Technical Guide: Solubility & Stability of 4-Chloroquinazoline-6-carbaldehyde[1][2][3]

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Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbaldehyde

CAS No.: 648449-05-2

Cat. No.: B3029401

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Part 1: Executive Summary & Physicochemical Profile[1]

The Core Challenge: For researchers working with **4-Chloroquinazoline-6-carbaldehyde**, the primary challenge is not merely dissolving the compound, but maintaining its chemical integrity once in solution.[1] While the compound exhibits high solubility in polar aprotic solvents (DMSO) and moderate solubility in polar protic solvents (Methanol), the 4-chloro position is highly electrophilic.[1]

In nucleophilic solvents like methanol, this compound is prone to Nucleophilic Aromatic Substitution (

), leading to rapid degradation into the methoxy-derivative.[1] Furthermore, the C6-aldehyde moiety presents a secondary risk of hemiacetal formation.

Physicochemical Properties

| Property | Value / Characteristic | Relevance to Solubility |
|-----------------------|---|---|
| Molecular Formula | | Moderate MW (192.6 g/mol) favors organic solubility.[2][3][1] |
| LogP (Predicted) | ~1.8 - 2.2 | Lipophilic; poor water solubility, good organic solubility.[2][3][1] |
| Key Functional Groups | 1. C4-Chloro (Electrophile)2.[2][3][1] C6-Aldehyde (Electrophile)3.[2][3][1] N1/N3 (H-bond acceptors) | C4-Cl: Primary instability site in protic nucleophiles.N-atoms: Facilitate solubility in DMSO via dipole interactions.[2][3][1] |
| Physical State | Yellow to pale-brown solid | Color change often indicates hydrolysis or oxidation.[2][3][1] |

Part 2: Solubility Analysis by Solvent

Dimethyl Sulfoxide (DMSO) – The Recommended Vehicle

- Solubility Rating:High (>50 mM typical).[2][3][1]
- Mechanism: DMSO effectively solvates the polar quinazoline core through dipole-dipole interactions without acting as a nucleophile under standard conditions.[2][3][1]
- Stability: Excellent.[2][3][1] DMSO is chemically inert toward the 4-Cl and 6-CHO groups at room temperature.[2][3][1]
- Application: Ideal for preparing stock solutions (e.g., 10 mM - 100 mM) for biological assays or intermediate storage.[2][3][1]

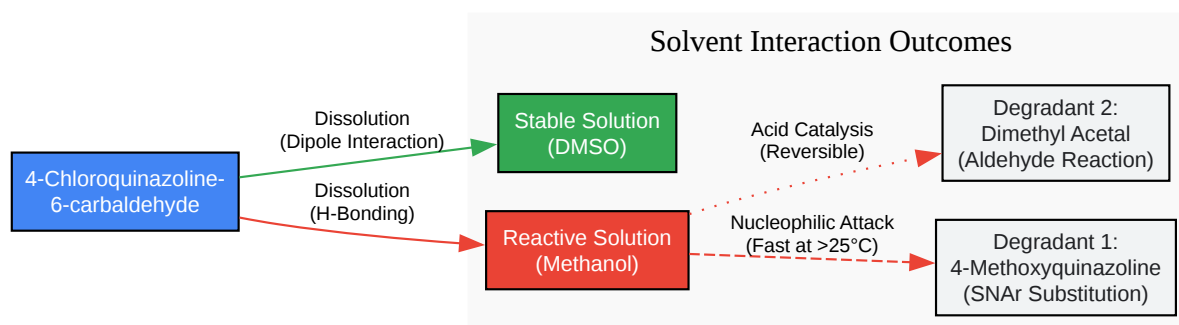
Methanol (MeOH) – The "False Friend"

- Solubility Rating:Moderate to Good (warming may be required).[2][3][1]
- Mechanism: Solvates via hydrogen bonding with the quinazoline nitrogens and the aldehyde oxygen.

- Stability Risk (CRITICAL):High.[2][3][1]
 - Pathway A (): Methanol acts as a nucleophile, displacing the chloride at C4 to form 4-methoxyquinazoline-6-carbaldehyde.[2][3][1] This reaction is accelerated by heat or the presence of base.[4][5]
 - Pathway B (Acetalization): The C6-aldehyde can reversibly react with methanol to form a hemiacetal or dimethyl acetal, particularly if trace acid is present.[1]
- Application:Avoid for storage. Use only if methanol is a reactant (e.g., introducing a methoxy group) or for immediate, cold transfer in synthesis.[1]

Part 3: Mechanism of Instability (Visualization)

The following diagram illustrates the degradation pathways that occur when **4-Chloroquinazoline-6-carbaldehyde** is dissolved in Methanol vs. DMSO.



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Caption: Figure 1. Comparative stability pathways. DMSO maintains structural integrity, whereas Methanol promotes nucleophilic substitution (SNAr) and acetal formation.

Part 4: Experimental Protocols

Protocol A: Solubility & Stability Validation System

Use this protocol to validate the compound from a new supplier or before scaling up.

Materials:

- HPLC-grade DMSO and Methanol.[2][3][1]
- LC-MS or HPLC-UV (Detection @ 254 nm).[2][3][1]
- Vials (Amber glass to prevent photodegradation).[2][3][1]

Workflow:

- Preparation: Weigh 1.0 mg of **4-Chloroquinazoline-6-carbaldehyde** into two vials.
- Solvation:
 - Vial A: Add 1.0 mL DMSO. Vortex for 30 seconds.[3][1]
 - Vial B: Add 1.0 mL Methanol. Vortex for 30 seconds.[3][1]
- T0 Analysis: Immediately inject 5 μ L of both samples into HPLC.
- Stress Test: Incubate both vials at Room Temperature (25°C) for 4 hours.
- T4 Analysis: Re-inject samples.

Interpretation:

- Pass: Vial A (DMSO) shows a single peak identical to T0.[2][3][1]
- Fail: Vial B (MeOH) shows a new peak (likely earlier retention time for the methoxy-adduct or acetal).[2][3][1] Note: If Vial B shows degradation, do not use alcohols for recrystallization or dilution.[1]

Protocol B: Safe Handling for Synthesis

If you must use the compound in a reaction:

- Stock Solvent: Always prepare the primary stock in anhydrous DMSO or DMF.[3][1]

- Dilution: If the reaction requires a protic solvent, add the stock solution to the reaction vessel last, immediately before adding the reagents that will consume it (e.g., an aniline for kinase inhibition synthesis).
- Quenching: When working up reactions involving this intermediate, avoid bulk methanol washes.[1] Use Acetonitrile or Ethyl Acetate for extractions to prevent artifact formation during workup.[2][3][1]

Part 5: References

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- ResearchGate. (2011).[2][3][1] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis. (Demonstrates S_NAr susceptibility of 4-Cl quinazolines in alcoholic solvents). [Link](#)[2][1]
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Sources

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